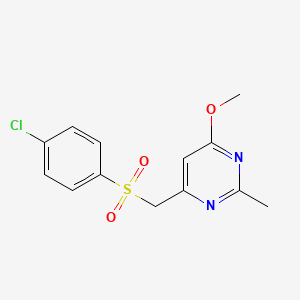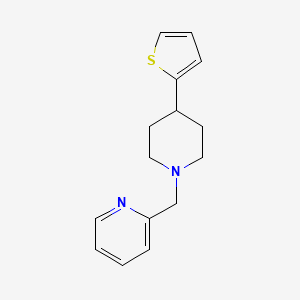![molecular formula C19H17NO4S B2511969 Methyl 4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}benzoate CAS No. 2097868-69-2](/img/structure/B2511969.png)
Methyl 4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}benzoate is a complex organic compound that features a combination of furan, thiophene, and benzoate moieties
Wissenschaftliche Forschungsanwendungen
Methyl 4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}benzoate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The unique electronic properties of the furan and thiophene rings make this compound a candidate for organic semiconductors and conductive polymers.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its complex structure and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan and Thiophene Moieties: The initial step involves the synthesis of the furan and thiophene rings.
Coupling Reaction: The furan and thiophene rings are then coupled with an appropriate ethylating agent to form the 2-(furan-2-yl)-2-(thiophen-3-yl)ethyl intermediate.
Carbamoylation: The intermediate is then reacted with an isocyanate to introduce the carbamoyl group.
Esterification: Finally, the benzoate moiety is introduced through an esterification reaction with methyl 4-aminobenzoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}benzoate can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding sulfoxides and epoxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the carbamoyl group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly on the benzoate moiety, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Bromine, nitric acid, sulfuric acid as catalyst.
Major Products
Oxidation: Sulfoxides, epoxides.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives.
Wirkmechanismus
The mechanism of action of Methyl 4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}benzoate involves its interaction with specific molecular targets. The furan and thiophene rings can interact with aromatic amino acids in proteins, while the carbamoyl group can form hydrogen bonds with active site residues. This compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-{[2-(furan-2-yl)ethyl]carbamoyl}benzoate: Lacks the thiophene ring, making it less versatile in electronic applications.
Methyl 4-{[2-(thiophen-3-yl)ethyl]carbamoyl}benzoate: Lacks the furan ring, which may reduce its biological activity.
Methyl 4-{[2-(pyrrole-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}benzoate: Contains a pyrrole ring instead of furan, which can alter its electronic properties and biological activity.
Uniqueness
Methyl 4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}benzoate is unique due to the presence of both furan and thiophene rings, which provide a combination of electronic properties and biological activities not found in similar compounds. This makes it a valuable compound for research in multiple fields .
Eigenschaften
IUPAC Name |
methyl 4-[[2-(furan-2-yl)-2-thiophen-3-ylethyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c1-23-19(22)14-6-4-13(5-7-14)18(21)20-11-16(15-8-10-25-12-15)17-3-2-9-24-17/h2-10,12,16H,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNYKEFHJVRRIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
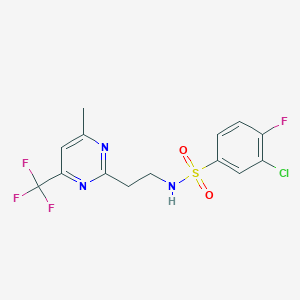
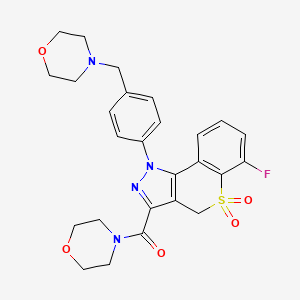
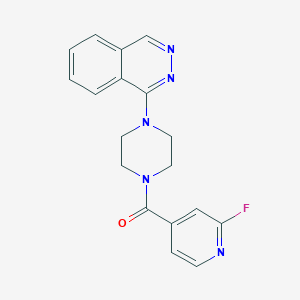
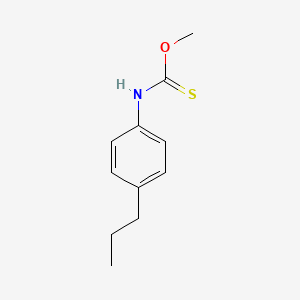
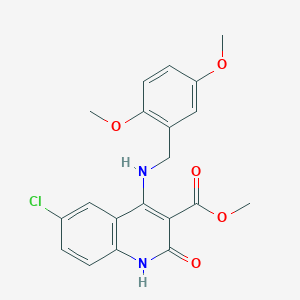
![3-benzylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2511898.png)
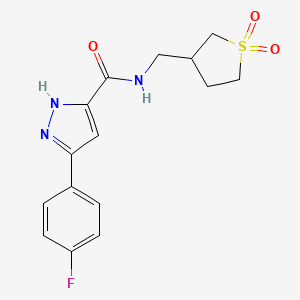
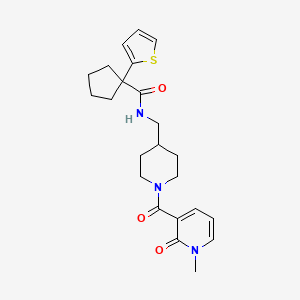
![[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2511902.png)
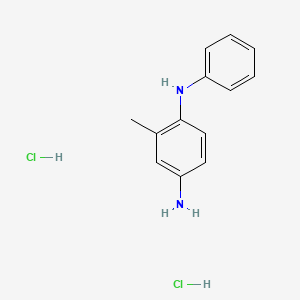
![(Z)-ethyl 2-(2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2511904.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate](/img/structure/B2511906.png)
